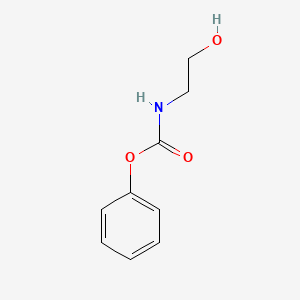

Phenyl N-(2-hydroxyethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHYTYJUGGTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic properties of phenol-blocked isocyanate precursors

An In-Depth Technical Guide to the Thermodynamic Properties of Phenol-Blocked Isocyanate Precursors

Authored by: A Senior Application Scientist

Introduction

Blocked isocyanates are a pivotal class of compounds in the development of one-component (1K) polyurethane systems, offering controlled reactivity and enhanced storage stability.[1][2] By masking the highly reactive isocyanate group with a blocking agent, premature reactions are prevented.[3] The original reactive isocyanate can be regenerated through the application of a thermal stimulus, initiating the curing process.[4] Phenol and its derivatives are among the most classic and widely studied blocking agents due to their cost-effectiveness and versatile deblocking characteristics.[5][6]

This technical guide provides a comprehensive exploration of the thermodynamic properties of phenol-blocked isocyanate precursors. It is designed for researchers, scientists, and professionals in drug development and material science who seek a deeper understanding of the principles governing the deblocking process. We will delve into the core thermodynamic parameters, the analytical techniques for their characterization, and the key factors that influence the dissociation of the urethane linkage.

Fundamentals of Phenol-Blocked Isocyanates: A Thermodynamic Perspective

The formation of a phenol-blocked isocyanate is a reversible reaction between an isocyanate and a phenol, forming a thermally labile urethane linkage.[7] The utility of these precursors hinges on the ability to precisely control the reverse reaction—the deblocking or dissociation process—to liberate the free isocyanate at a desired temperature.

The deblocking process is governed by the thermodynamics of the urethane bond cleavage. The key parameter is the deblocking temperature , which is the temperature at which the blocked isocyanate dissociates to regenerate the isocyanate and the phenol blocking agent.[8] This temperature is not a fixed point but rather a range that is influenced by a multitude of factors, including the chemical structure of both the isocyanate and the phenol, the presence of catalysts, and the surrounding chemical environment.[7][9]

Reaction Mechanisms of Deblocking

Two primary mechanisms are proposed for the deblocking of isocyanates and their subsequent reaction with a nucleophile (e.g., a hydroxyl group from a polyol):

-

Elimination-Addition Mechanism: In this pathway, the blocked isocyanate first undergoes thermal dissociation to release the free isocyanate and the blocking agent. The regenerated isocyanate then reacts with the available nucleophile.[9][10]

-

Addition-Elimination Mechanism: This mechanism involves a direct attack of the nucleophile on the urethane carbonyl group of the blocked isocyanate, leading to a tetrahedral intermediate. This intermediate then decomposes to form the desired urethane product and release the blocking agent.[3][10]

The prevailing mechanism can depend on the specific blocking agent and the reaction conditions.[10]

Experimental Characterization of Thermodynamic Properties

A precise understanding of the deblocking temperature and dissociation kinetics is crucial for the formulation and application of phenol-blocked isocyanate systems. Several analytical techniques are employed to elucidate these thermodynamic properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the deblocking temperature by measuring the heat flow associated with the endothermic dissociation of the urethane bond.[11][12]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the phenol-blocked isocyanate precursor into a sealed aluminum DSC pan.[12] To allow for the escape of the volatile blocking agent and prevent cell rupture, create a small hole in the lid of the pan.[12]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected deblocking temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature above the completion of the deblocking event (e.g., 250-300 °C).[12][13]

-

Maintain a constant inert gas flow (e.g., nitrogen at 10-20 mL/min) throughout the experiment to provide a consistent atmosphere and purge any evolved gases.[12]

-

-

Data Analysis: The deblocking temperature is typically identified as the onset temperature of the endothermic peak in the DSC thermogram.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the deblocking temperature by identifying the mass loss associated with the volatilization of the phenol blocking agent upon dissociation.[11][14][15]

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a TGA pan.

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program:

-

Data Analysis: The onset of the mass loss step in the TGA curve corresponds to the deblocking temperature.[14] TGA can be particularly useful for resolving the deblocking of multiple blocking agents in a mixed system.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for monitoring the deblocking reaction in real-time. The disappearance of the urethane carbonyl peak (around 1700-1750 cm⁻¹) and the appearance of the characteristic isocyanate peak (around 2250-2285 cm⁻¹) are indicative of deblocking.[7][16][17]

Experimental Protocol for Hot-Stage FT-IR Analysis:

-

Sample Preparation: Place a thin film of the sample on a suitable IR-transparent substrate (e.g., KBr pellet) or within a heated transmission cell.

-

Instrument Setup: Mount the sample in a hot-stage accessory within the FT-IR spectrometer.

-

Thermal Program:

-

Record an initial IR spectrum at room temperature.

-

Heat the sample to a series of isothermal temperatures below and above the expected deblocking temperature.

-

Alternatively, ramp the temperature at a constant rate while continuously collecting spectra.

-

-

Data Analysis: Monitor the changes in the absorbance of the urethane and isocyanate peaks as a function of temperature and time to determine the onset of deblocking and study the reaction kinetics.[17][18]

Factors Influencing the Thermodynamic Properties

The deblocking temperature of phenol-blocked isocyanates is not an intrinsic constant but is highly dependent on several structural and environmental factors.

Substituent Effects on the Phenolic Ring

The electronic nature of substituents on the phenol ring significantly impacts the stability of the urethane linkage and, consequently, the deblocking temperature.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups increase the acidity of the phenol.[17][18] This leads to a more polarized O-H bond in the phenol and a weaker urethane C-O bond in the blocked isocyanate, resulting in a lower deblocking temperature.[7] A phenol with higher acidity is generally a better blocking agent as it blocks the isocyanate quickly and also deblocks more easily.[17][18][19]

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) decrease the acidity of the phenol, strengthening the urethane linkage and thus increasing the deblocking temperature.[7][20]

-

Steric Hindrance: Ortho-substituents on the phenol ring can introduce steric hindrance, which can weaken the urethane bond and lower the deblocking temperature compared to their para-isomers.[7]

Role of Catalysts

Catalysts play a crucial role in modulating the deblocking temperature, often allowing for lower curing temperatures and faster reaction rates.[1]

-

Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the deblocking of phenol-blocked isocyanates.[1][21] Bismuth carboxylates have also been shown to be effective non-tin alternatives.[9]

-

Tertiary Amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the deblocking reaction.[22]

The catalytic mechanism can be complex, potentially involving coordination of the metal to the carbonyl oxygen, which facilitates the cleavage of the urethane bond.

Isocyanate Structure

The structure of the isocyanate itself also influences the deblocking thermodynamics. Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), generally have lower deblocking temperatures than aliphatic isocyanates like hexamethylene diisocyanate (HDI) when blocked with the same phenol.

Quantitative Data Summary

The following table summarizes typical deblocking temperatures for various phenol-blocked isocyanates, highlighting the influence of substituents and catalysts.

| Isocyanate Type | Phenol Blocking Agent | Catalyst | Deblocking Temperature (°C) | Analytical Method |

| Aromatic (TDI) | Phenol | None | ~150-160 | DSC, TGA |

| Aromatic (MDI) | Phenol | None | ~160 | DSC |

| Aliphatic (HDI) | Phenol | None | Higher than aromatic | General Observation |

| Aromatic (TDI) | 2-Chlorophenol | None | Lower than phenol | FT-IR[17][18] |

| Aromatic (TDI) | 4-Nitrophenol | None | Lower than phenol | General Principle[7] |

| Aliphatic | Phenol | DBTDL + DABCO | 35 (in solution) | CO₂ Evolution[22] |

Note: Deblocking temperatures are highly dependent on experimental conditions (heating rate, solvent, etc.) and should be considered as approximate values.

Conclusion

The thermodynamic properties of phenol-blocked isocyanate precursors are a cornerstone of their application in advanced materials. A thorough understanding of the deblocking temperature, dissociation kinetics, and the factors that influence them is paramount for the rational design of 1K polyurethane systems. By leveraging analytical techniques such as DSC, TGA, and FT-IR, researchers can precisely characterize these properties and tailor formulations to meet specific performance requirements. The strategic use of substituted phenols and catalysts provides a powerful toolbox for controlling the thermal dissociation of these versatile precursors, enabling their use in a wide array of applications, from industrial coatings to biomedical devices.

References

-

Wikipedia. Blocked isocyanates. [Link]

-

Sankar, G., & Yan, N. (2016). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. RSC Advances, 6(84), 80972-80983. [Link]

-

Sankar, G., & Yan, N. (2016). Successful synthesis of blocked polyisocyanates using easily cleavable phenols as blocking agents and their deblocking and cure studies. RSC Advances, 6(10), 8349-8358. [Link]

-

Kothandaraman, H., & Sultan Nasar, A. (1993). The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers. Polymer, 34(3), 610-615. [Link]

-

Rajendran, K., Srinivasan, V., & Govindarajan, S. (2022). Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films. Asian Journal of Chemistry, 34(2), 361-370. [Link]

-

Sankar, G., et al. (2024). Enhancing deblocking efficiency and curing reaction of phenol-blocked polymeric methylenediphenyldiisocyanate for advanced epoxy. Journal of Polymer Research, 31(2), 1-17. [Link]

-

Moorcroft, D., & Murphy, A. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Polymer Chemistry, 7(47), 7239-7248. [Link]

-

Blank, W. J. (n.d.). Catalysis of Blocked Isocyanates with Non-Tin Catalysts. Werner Blank. [Link]

-

Gopal, T. M., et al. (2014). Blocking of PMDI Resin and Mixed Phenol Blocked PMDI/Phenol Cardanol Formaldehyde Hybrid Resin for Plywood. International Journal of Applied Science-Research and Review, 1(3), 117-128. [Link]

-

Sankar, G., et al. (2021). Effect of Catalysts on Deblocking and Cure Reactions of Phenol-blocked Aliphatic Diisocyanate Adducts and Pre-polymers. ResearchGate. [Link]

-

Liggans, S. (2016). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. The Aquila Digital Community. [Link]

-

Kothandaraman, H., & Nasar, A. S. (1992). Effect of Substituents on Phenol-Isocyanate Reaction. Zenodo. [Link]

-

Blank, W. J. (2002). Advances in Catalysis for Organic Coatings. CHIMIA International Journal for Chemistry, 56(5), 182-186. [Link]

-

Xiao, H., et al. (2002). Anionic Blocked Isocyanate-Containing Urethane Prepolymer Dispersions for Coating Applications. Journal of Coatings Technology, 74(929), 57-64. [Link]

-

Sankar, G., & Yan, N. (2016). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. Semantic Scholar. [Link]

-

Kalaimani, M., et al. (2020). Synthesis and curing studies of blocked isocyanate based prepolymer. EnPress Journals. [Link]

-

Scribd. (n.d.). NaHSO3 Blocked Isocyanate Study. [Link]

-

Sankar, G., & Yan, N. (2016). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: An insight into blocked isocyanates. ResearchGate. [Link]

-

Byrne, F., et al. (2021). Differentiating urethane and urea bond activation in polyurethane foam acidolysis. Chemical Science, 12(4), 1466-1475. [Link]

-

Moorcroft, D., & Murphy, A. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(47), 7239-7248. [Link]

-

Mallouhi, J., et al. (2024). Searching for the Achilles' Heel of Urethane Linkage—An Energetic Perspective. Polymers, 16(8), 1098. [Link]

-

Mallouhi, J., et al. (2023). Bond Dissociation Enthalpy as a Tool to Study Urethane Degradation. Hungarian Materials and Chemical Sciences and Engineering, 47(1), 100-108. [Link]

-

Coccia, F., et al. (2019). Cardanol – An Eco-friendly Isocyanate Blocking Agent. Coatings World. [Link]

-

de Souza, A. C. S., et al. (2025). On the Hydrolysis of the Urethane Bond Catalyzed by Pseudomonas sp. MIS38 Lipase: a QM/MM Mechanistic Study. ChemRxiv. [Link]

-

Wuzella, G. (2021). Interaction of polyurethane with wood-based sandwich panels. ediss.sub.hamburg. [Link]

-

Kothandaraman, H., & Nasar, A. S. (1991). Effect of substituents on phenol-isocyanate reaction. Journal of the Indian Chemical Society, 69(12), 869-870. [Link]

-

Christenson, E. M., et al. (2014). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Macromolecules, 47(16), 5589-5597. [Link]

-

Moorcroft, D., & Murphy, A. (2016). Blocked isocyanates. CORE. [Link]

-

Sankar, G., et al. (2016). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Materials, 9(2), 110. [Link]

-

NIST/TRC. (2012). Web Thermo Tables (WTT). [Link]

-

Park, B. D., et al. (2001). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 80(10), 1687-1694. [Link]

-

Polymer Innovation Blog. (2014). Thermoset Cure Kinetics Part 7: TGA Kinetics. [Link]

-

TA Instruments. (n.d.). TGA, EGA, and MTGA Analysis of a Polyhydroxyalkanoate (PHA) with Wood Flour. [Link]

Sources

- 1. Blocked isocyanates - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. aquila.usm.edu [aquila.usm.edu]

- 4. What Is a Blocked Polyisocyanate? [enuochem.com]

- 5. zenodo.org [zenodo.org]

- 6. coatingsworld.com [coatingsworld.com]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. researchgate.net [researchgate.net]

- 9. wernerblank.com [wernerblank.com]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. paint.org [paint.org]

- 12. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 13. adhesion.kr [adhesion.kr]

- 14. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 15. Thermoset Cure Kinetics Part 7: TGA Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Enhancing deblocking efficiency and curing reaction of phenol-blocked polymeric methylenediphenyldiisocyanate for advanced epoxy-polyurethane film formulation - ProQuest [proquest.com]

- 21. chimia.ch [chimia.ch]

- 22. researchgate.net [researchgate.net]

N-Substituted Phenyl Carbamates: From Synthetic Scaffolds to CNS Therapeutics

Topic: N-Substituted Phenyl Carbamate Derivatives: Synthetic Architectures & CNS Therapeutics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

Strategic Overview: The Pharmacophore

In the landscape of medicinal chemistry, the N-substituted phenyl carbamate is not merely a functional group; it is a "warhead" scaffold with tunable reactivity. While historically utilized in agrochemistry (e.g., Carbaryl), its pivotal role in drug development lies in its ability to act as a pseudo-irreversible inhibitor of cholinesterases (AChE and BuChE).

For the application scientist, the structural distinction is critical:

-

O-Phenyl Carbamates (The CNS Target): The carbamate oxygen is attached to the phenyl ring (e.g., Rivastigmine). These are designed to carbamoylate the active site Serine of AChE.[1]

-

N-Phenyl Carbamates: The nitrogen is attached to the phenyl ring. These often exhibit antimicrobial or antifungal properties but differ in their enzymatic inhibition profiles.

This guide focuses on the O-phenyl architecture dominant in Alzheimer’s Disease (AD) therapeutics, while addressing the synthetic versatility applicable to both classes.

Synthetic Architectures: Validated Pathways

The synthesis of phenyl carbamates requires balancing reactivity with impurity control. We present three industry-standard methodologies, ranked by operational safety and scalability.

Method A: The Isocyanate Route (Classical)

-

Mechanism: Nucleophilic addition of a phenol to an isocyanate.

-

Pros: High atom economy; often requires no external base.

-

Cons: Isocyanates are respiratory sensitizers; moisture sensitivity leads to urea impurities.

Method B: The Chloroformate Route (Robust)

-

Mechanism: Acylation of an amine with a phenyl chloroformate (or vice versa).

-

Pros: Chloroformates are stable; wide commercial availability.

-

Cons: Generates HCl, requiring a scavenger (Et3N or Pyridine).

Method C: The CDI "Green" Route (Recommended)

-

Mechanism: Activation of the amine/phenol with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, followed by nucleophilic displacement.

-

Pros: Avoids phosgene derivatives; one-pot; high yields; suitable for GMP.

Visualization: Synthetic Decision Matrix

Caption: Comparative synthetic pathways for phenyl carbamate production. Route C (CDI) offers the optimal balance of safety and yield for late-stage functionalization.

Structure-Activity Relationship (SAR)[2]

In the context of AChE inhibition, the SAR of phenyl carbamates is driven by the stability of the carbamoylated enzyme intermediate.

The "Goldilocks" Hydrolysis

The inhibitor must carbamoylate the enzyme active site (Ser203 in human AChE).

-

If the carbamate is too stable: It acts as a permanent poison (like organophosphates).

-

If the carbamate is too labile: It hydrolyzes instantly, providing no therapeutic inhibition.

-

Optimal (Pseudo-irreversible): The carbamoylated enzyme hydrolyzes over minutes to hours (decacarbamoylation), providing sustained blockade.

Key Substituent Effects

| Structural Domain | Modification | Effect on Potency/Selectivity | Mechanistic Insight |

| Carbamate Nitrogen | Bulky Alkyls (e.g., Ethyl, Propyl) | Increases BuChE Selectivity | The acyl pocket of BuChE is larger (Leu286/Val288) than AChE (Phe295/Phe297), accommodating bulkier groups. |

| Carbamate Nitrogen | Methyl / Dimethyl | Increases AChE Potency | Smaller groups fit tightly into the AChE acyl pocket, favoring rapid carbamoylation. |

| Phenyl Ring (Ortho) | Electron Withdrawing (e.g., -F, -Cl) | Increases Acylation Rate | Destabilizes the ground state and makes the carbonyl carbon more electrophilic. |

| Phenyl Ring (Para) | Amine / Ammonium | Anchoring | Interacts with the Peripheral Anionic Site (PAS) or the choline-binding pocket (Trp86). |

Mechanism of Action: The Catalytic Triad

The efficacy of these derivatives relies on a covalent modification mechanism.

Visualization: Pseudo-Irreversible Inhibition

Caption: The catalytic cycle of pseudo-irreversible inhibition. The rate-limiting step for therapeutic duration is the hydrolysis (k3) of the carbamoylated enzyme.

Experimental Protocols: Validated Systems

Protocol A: CDI-Mediated Synthesis (The "Safe" Method)

Rationale: This method avoids the handling of phosgene gas or liquid isocyanates, making it suitable for standard benchtop chemistry.

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of the Amine (e.g., ethylmethylamine) in anhydrous Dichloromethane (DCM) .

-

Coupling Agent: Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) in one portion.

-

Observation: Evolution of CO2 gas. Stir at Room Temperature (RT) for 1 hour.

-

-

Addition: Add 1.0 eq of the Phenol derivative (e.g., 3-hydroxyphenyl derivative) and 0.1 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

-

Reflux: Heat the mixture to 40°C for 4-6 hours. Monitor by TLC (formation of less polar spot).

-

Workup: Wash with 1N HCl (to remove imidazole and DBU), then saturated NaHCO3. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: The Ellman assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the thiocholine produced by AChE hydrolysis.[2] It is the gold standard for determining IC50.

Reagents:

-

Buffer: 0.1 M Potassium Phosphate, pH 8.0.

-

Enzyme: Acetylcholinesterase (Electrophorus electricus or Human recombinant), 0.05 U/mL.

-

Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

-

Chromogen: DTNB (Ellman's Reagent), 0.3 mM.

Workflow:

-

Plating: In a 96-well plate, add 140 µL Buffer and 20 µL Test Compound (dissolved in DMSO, final DMSO <1%).

-

Enzyme Addition: Add 20 µL AChE solution . Incubate at 25°C for 15 minutes.

-

Causality: This pre-incubation allows the carbamoylation of the enzyme to occur before substrate competition begins.

-

-

Reaction Trigger: Add 10 µL of ATChI/DTNB mixture .

-

Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

-

Calculation: Plot the slope (velocity) vs. inhibitor concentration. Determine IC50 using non-linear regression (GraphPad Prism).

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The field is moving beyond simple AChE inhibition. The current trend involves hybridizing the N-substituted phenyl carbamate scaffold with other pharmacophores:

-

Carbamate-Chalcones: To add antioxidant activity.

-

Carbamate-Propargylamines: To target Monoamine Oxidase B (MAO-B) for neuroprotection.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

-

Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. Link

-

Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: Drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews. Link

-

Konstantinović, J., et al. (2020). Carbamates in Drug Discovery and Development. Current Medicinal Chemistry. Link

-

BenchChem Application Note. Protocol for Measuring Acetylcholinesterase (AChE) Inhibition. Link

Sources

An In-Depth Technical Guide to Phenyl N-(2-hydroxyethyl)carbamate: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of Phenyl N-(2-hydroxyethyl)carbamate, a versatile molecule with significant potential in pharmaceutical research and development. From its fundamental chemical properties to its advanced applications, this document serves as a critical resource for researchers, scientists, and professionals in the drug development field.

Core Identification and Chemical Profile

Phenyl N-(2-hydroxyethyl)carbamate is an organic compound featuring a carbamate linkage, a phenyl group, and a hydroxyethyl moiety. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Registry Number | 65935-01-5 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | phenyl N-(2-hydroxyethyl)carbamate | [1] |

| Synonyms | phenyl 2-hydroxyethylcarbamate | |

| Melting Point | 78-79 °C | [1] |

| Physical Form | Powder | [1] |

Synthesis of Phenyl N-(2-hydroxyethyl)carbamate: A Mechanistic Approach

The synthesis of Phenyl N-(2-hydroxyethyl)carbamate is typically achieved through the reaction of an amine with a chloroformate. This nucleophilic acyl substitution reaction is a cornerstone of carbamate synthesis in organic chemistry.

Key Reagents and Rationale

-

Ethanolamine (2-aminoethanol): The primary amine that provides the nitrogen and the 2-hydroxyethyl group to the final carbamate structure. Its nucleophilic nature is central to the reaction mechanism.

-

Phenyl chloroformate: The acylating agent that introduces the phenoxycarbonyl group. The chlorine atom serves as a good leaving group, facilitating the reaction.

-

Base (e.g., Triethylamine, Pyridine): A non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Aprotic Solvent (e.g., Tetrahydrofuran, Dichloromethane): An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the phenyl chloroformate. The subsequent elimination of the chloride ion, facilitated by the base, results in the formation of the carbamate.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in dry tetrahydrofuran (THF).

-

Addition of Phenyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenyl chloroformate (1.05 equivalents) in dry THF dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Phenyl N-(2-hydroxyethyl)carbamate.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Phenyl N-(2-hydroxyethyl)carbamate (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.1-7.4 | Multiplet | 5H | C₆H₅ |

| NH Proton | ~5.5 | Broad Singlet | 1H | -NH- |

| Methylene Protons | ~3.7 | Triplet | 2H | -CH₂-OH |

| Methylene Protons | ~3.4 | Quartet | 2H | -NH-CH₂- |

| OH Proton | ~2.5 | Broad Singlet | 1H | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | ~155 | C=O | ||

| Aromatic Carbons | ~151 (C-O), 129, 125, 122 | C₆H₅ | ||

| Methylene Carbon | ~62 | -CH₂-OH | ||

| Methylene Carbon | ~44 | -NH-CH₂- |

Note: Predicted chemical shifts are based on the analysis of similar carbamate structures and general NMR principles. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For Phenyl N-(2-hydroxyethyl)carbamate (C₉H₁₁NO₃), the expected monoisotopic mass is approximately 181.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 182.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase HPLC method is typically employed for carbamates.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 254 nm.

This method allows for the separation of Phenyl N-(2-hydroxyethyl)carbamate from potential impurities and starting materials, enabling accurate purity determination. The carbamate nature of the compound also allows for sensitive detection using post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection, a technique often used for N-methylcarbamates.[2]

Applications in Drug Development and Medicinal Chemistry

The carbamate functional group is a key structural motif in many approved drugs and prodrugs.[3][4] Phenyl N-(2-hydroxyethyl)carbamate, with its versatile structure, presents several opportunities in drug design and development.

Role as a Prodrug Moiety

The carbamate linkage can be designed to be stable in the gastrointestinal tract but susceptible to enzymatic cleavage in vivo, releasing the active drug and a non-toxic byproduct. The hydroxyethyl group in Phenyl N-(2-hydroxyethyl)carbamate can be further functionalized to attach a pharmacologically active molecule, creating a prodrug with improved pharmacokinetic properties. For instance, a study on a related compound, N-(2-hydroxyethyl) 2-phenylethyl carbamate, investigated its plasma half-life and enterohepatic circulation in rats, highlighting the importance of understanding the pharmacokinetic behavior of such carbamates.[5]

Application as a Linker in Drug Conjugates

The bifunctional nature of Phenyl N-(2-hydroxyethyl)carbamate makes it an attractive candidate for use as a linker in drug conjugates, such as antibody-drug conjugates (ADCs).[6][7] The hydroxyethyl group can be activated and linked to a targeting moiety (e.g., an antibody), while the phenyl carbamate can be designed to release a cytotoxic payload at the target site. The stability and cleavage characteristics of the carbamate bond are critical for the efficacy and safety of the ADC.[8][9][10]

Scaffold for Novel Chemical Entities

The phenyl and hydroxyethyl groups can be chemically modified to generate a library of new chemical entities. These derivatives can be screened for various biological activities, leveraging the known pharmacological importance of the carbamate scaffold. Carbamate derivatives have been explored for a wide range of therapeutic areas, including as enzyme inhibitors and for their effects on the central nervous system.[11][12]

Conclusion

Phenyl N-(2-hydroxyethyl)carbamate is a molecule of significant interest to the drug development community. Its straightforward synthesis, combined with its versatile chemical handles, makes it a valuable building block for creating novel therapeutics. The insights provided in this guide, from its fundamental properties to its potential applications, are intended to empower researchers to harness the full potential of this compound in their quest for innovative medicines. As with any chemical substance, it is imperative to consult the safety data sheet (SDS) and handle Phenyl N-(2-hydroxyethyl)carbamate with appropriate safety precautions in a laboratory setting.

References

-

Effect of ether anaesthesia on pharmacokinetics of N-(2 hydroxy ethyl) 2-phenyl ethyl carbamate; Inhibition of its enterohepatic circulation. PMC. [Link]

-

Separation of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Reference Spectra. Chem 117. [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. [Link]

- Process for preparation of phenyl carbamate derivatives.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

- Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.

-

Supporting Information. Synfacts. [Link]

-

2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

-

Phenyl carbamate | C7H7NO2. PubChem. [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

-

Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. [Link]

-

Linkers for ADCs. NJ Bio, Inc.. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

-

Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

-

Antibody‒drug conjugates: Recent advances in linker chemistry. ResearchGate. [Link]

-

Effects of felbamate on the pharmacokinetics of phenobarbital. PubMed. [Link]

-

Primer on Applied Biopharmaceutics and Pharmacokinetics: Part I. PharmaFeatures. [Link]

-

Pharmacokinetics 101. PubMed. [Link]

Sources

- 1. phenyl N-(2-hydroxyethyl)carbamate | 65935-01-5 [sigmaaldrich.com]

- 2. agilent.com [agilent.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of ether anaesthesia on pharmacokinetics of N-(2 hydroxy ethyl) 2-phenyl ethyl carbamate; Inhibition of its enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. njbio.com [njbio.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of felbamate on the pharmacokinetics of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solvent selection for the crystallization of Phenyl N-(2-hydroxyethyl)carbamate

Application Note: Solvent Selection for the Crystallization of Phenyl N-(2-hydroxyethyl)carbamate

Executive Summary

This guide details the solvent selection and crystallization process for Phenyl N-(2-hydroxyethyl)carbamate (CAS: 65935-01-5), a compound characterized by its amphiphilic structure containing a hydrophobic phenyl ring and a hydrophilic hydroxyethyl tail.[1]

With a melting point of approximately 78–79°C , this molecule presents a specific challenge: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This phenomenon occurs when the solute separates as an amorphous oil droplets rather than a crystalline solid, typically when the crystallization temperature is too close to the melting point or when solvent polarity is mismatched.

This protocol prioritizes cooling crystallization in moderate-polarity solvents to ensure polymorphic control and high purity, with a secondary focus on anti-solvent strategies.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule's interactions based on the Hansen Solubility Parameters (HSP) principles.[1]

| Molecular Segment | Chemical Nature | Interaction Type | Preferred Solvents |

| Phenyl Ring | Hydrophobic / Aromatic | Toluene, Xylene, Chlorobenzene | |

| Carbamate Linker (-O-CO-NH-) | Polar, H-Bond Acceptor/Donor | Hydrogen Bonding (Dipole) | Ethyl Acetate, Acetone, THF |

| Hydroxyethyl Tail (-CH₂CH₂OH) | Hydrophilic, H-Bond Donor | Strong Hydrogen Bonding | Alcohols (IPA, Ethanol), Water |

The Strategic Conflict: A solvent that is too polar (e.g., Water) will repel the phenyl ring, causing the compound to oil out. A solvent that is too non-polar (e.g., Hexane) will not dissolve the hydroxyethyl tail even at high temperatures.[1]

Target Solvent Class: Class II (Polar Aprotic) or Class III (Moderately Polar Protic). [1]

-

Primary Recommendation: Ethyl Acetate or Toluene (potentially with a co-solvent).[1]

-

Secondary Recommendation: Isopropyl Alcohol (IPA) – offers good temperature-dependent solubility.

Workflow Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for screening solvents. The critical decision point is the detection of "oiling out" (LLPS), which requires immediate protocol adjustment.

Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Visual" Method)

Objective: Quickly categorize solvents into Solvents, Anti-solvents, and Intermediate candidates.

Materials:

-

100 mg Phenyl N-(2-hydroxyethyl)carbamate per vial.

-

Solvents: Toluene, Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Ethanol (EtOH), Acetone, Heptane, Water.[1]

-

Heating block set to 60°C (Keep below MP of 79°C to avoid melting the bulk solid).

Procedure:

-

Place 100 mg of solid into a GC vial.

-

Add 500 µL of solvent (Target conc: 200 mg/mL).

-

Observation 1 (Room Temp):

-

Clear Solution: Too soluble (Use as solvent in anti-solvent method).[1]

-

Suspension: Proceed to heating.

-

-

Heat to 60°C.

-

Observation 2 (Hot):

-

Cool "Good Candidates" to 0°C.

-

CRITICAL CHECK: Look for oil droplets. If the solution becomes milky/turbid without distinct crystals, LLPS is occurring.[1]

-

Expected Results Table:

| Solvent | Solubility (RT) | Solubility (60°C) | Classification | Risk of Oiling Out |

| Toluene | Low | High | Ideal Candidate | Low |

| Ethyl Acetate | Moderate | High | Good Candidate | Low |

| Isopropanol | Moderate | High | Good Candidate | Moderate |

| Ethanol | High | High | Solvent for Anti-solvent | High |

| Heptane | Insoluble | Low | Anti-Solvent | N/A |

| Water | Low | Moderate | Poor / Anti-solvent | Very High |

Protocol B: Metastable Zone Width (MSZW) Determination

Once a candidate (e.g., Toluene or EtOAc) is selected, you must define the operating window to ensure crystal growth over nucleation.[1]

Setup:

-

Equipment: EasyMax or similar jacketed reactor with turbidity probe.

-

Solvent: Toluene (Example).

Steps:

-

Prepare a saturated solution at 55°C.

-

Heat to 65°C to ensure total dissolution (Clear point).

-

Cool at a rate of 0.5°C/min.

-

Record the temperature where turbidity spikes (Cloud Point ).

-

Re-heat to dissolve (Clear Point ).

-

Calculate MSZW:

.[1]-

Narrow MSZW (<10°C): Requires precise temperature control; risk of crashing out.

-

Wide MSZW (>20°C): Requires seeding to initiate crystallization.

-

Figure 2: Crystallization Workflow (Cooling Mode)

Caption: Optimized cooling crystallization workflow including a seeding step to prevent oiling out.

Troubleshooting: Managing "Oiling Out"

Since Phenyl N-(2-hydroxyethyl)carbamate has a low melting point (~79°C), oiling out is the primary failure mode.

Mechanism: If the solution enters the metastable zone at a temperature where the "liquid-liquid spinodal" curve is crossed before the "solid-liquid solubility" curve, the compound separates as an oil.

Corrective Actions:

-

Seeding: Always add seed crystals at a temperature above the oiling-out point but below the saturation point. This provides a template for the solid phase, bypassing the liquid phase.

-

Solvent Modification: If using Toluene, add 5-10% Ethyl Acetate.[1] This increases the solubility slightly, shifting the solubility curve relative to the LLPS boundary.

-

Temperature Limit: Do not heat the dissolution stage above 65°C. Keep the process well below the MP (79°C) to avoid thermal degradation or spontaneous melting.

References

-

Sigma-Aldrich. Phenyl N-(2-hydroxyethyl)carbamate Product Sheet (CAS 65935-01-5). Retrieved from .[1]

-

Mullin, J. W. (2001). Crystallization (4th ed.).[1] Butterworth-Heinemann. (Standard text for MSZW and nucleation theory).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter logic).

-

ChemSpider. Phenyl N-(2-hydroxyethyl)carbamate Structure & Properties. Retrieved from .[1]

-

NIST Chemistry WebBook. Phase Change Data for Carbamates. Retrieved from .[1]

(Note: While specific literature on the crystallization of this exact intermediate is proprietary or sparse, the physical data (MP, Structure) is verified via chemical vendor databases (Sigma/Enamine) and the protocols are derived from standard chemical engineering principles for low-melting carbamates.)

Sources

Application Notes and Protocols: Methods for Grafting Phenyl N-(2-hydroxyethyl)carbamate onto Polymer Backbones

For: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of polymers with bioactive molecules is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and diagnostics. Phenyl N-(2-hydroxyethyl)carbamate is a versatile moiety that, when grafted onto polymer backbones, can impart a range of desirable properties, including improved biocompatibility, controlled drug release profiles, and specific cell-material interactions. The carbamate linkage offers a balance of stability and potential for controlled degradation, making it an attractive functional group for biomedical applications.[1][2]

This comprehensive guide provides detailed protocols and insights into the primary strategies for covalently attaching Phenyl N-(2-hydroxyethyl)carbamate to polymer backbones. We will explore three robust and widely applicable methodologies: "Grafting to" , "Grafting from" , and "Grafting through" . Each section will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer expert commentary on the critical parameters that govern the success of the grafting process.

Core Grafting Strategies: A Conceptual Overview

The choice of grafting strategy is dictated by the desired polymer architecture, the nature of the polymer backbone, and the required grafting density. The three principal approaches are conceptually distinct:

-

"Grafting to" : This method involves the covalent attachment of a pre-synthesized polymer chain to the Phenyl N-(2-hydroxyethyl)carbamate molecule, or vice-versa.[3] This approach is advantageous for its well-defined polymer components but can be limited by steric hindrance, which may result in lower grafting densities.

-

"Grafting from" : In this strategy, the Phenyl N-(2-hydroxyethyl)carbamate moiety is first immobilized onto a surface or a polymer backbone and then acts as an initiator for the polymerization of a monomer.[3][4] This technique allows for the growth of high-density polymer brushes.

-

"Grafting through" : This approach requires the synthesis of a monomer that already contains the Phenyl N-(2-hydroxyethyl)carbamate unit. This functionalized monomer is then polymerized, often with other co-monomers, to create a polymer with the desired functionality incorporated directly into the backbone or as pendant groups.[3]

I. "Grafting to" Methodologies

The "grafting to" approach is arguably the most versatile for a wide range of polymer backbones. We will focus on two highly efficient coupling chemistries: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and isocyanate-hydroxyl chemistry.

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a highly specific, efficient, and biocompatible method for polymer functionalization.[5][6][7] The CuAAC reaction between an azide and a terminal alkyne proceeds with high yield under mild conditions, making it ideal for modifying sensitive polymer structures.

Workflow Overview:

Figure 1: Workflow for grafting Phenyl N-(2-hydroxyethyl)carbamate onto a polymer backbone via CuAAC click chemistry.

Protocol 1.1: Synthesis of Alkyne-Functionalized Phenyl N-(2-hydroxyethyl)carbamate

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Phenyl N-(2-hydroxyethyl)carbamate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Propargyl Bromide: Slowly add propargyl bromide (1.2 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized carbamate.

Protocol 1.2: Azidation of a Hydroxyl-Containing Polymer (e.g., Poly(2-hydroxyethyl acrylate) - PHEA)

-

Dissolution: Dissolve the hydroxyl-containing polymer (e.g., PHEA, 1 equivalent of hydroxyl groups) in a suitable anhydrous solvent (e.g., DMF or THF).

-

Reagent Addition: Add triethylamine (2 equivalents per hydroxyl group) and cool the solution to 0°C.

-

Activation: Slowly add methanesulfonyl chloride (1.5 equivalents per hydroxyl group) and stir at 0°C for 2 hours, then at room temperature for 4 hours.

-

Nucleophilic Substitution: Add sodium azide (3 equivalents per hydroxyl group) and heat the reaction to 60-70°C overnight.

-

Purification: Cool the reaction mixture and precipitate the polymer in a large excess of a non-solvent (e.g., cold diethyl ether or methanol). Collect the azide-functionalized polymer by filtration, wash thoroughly, and dry under vacuum.

Protocol 1.3: CuAAC "Click" Reaction

-

Dissolution: In a Schlenk flask, dissolve the azide-functionalized polymer (1 equivalent of azide groups) and the alkyne-functionalized Phenyl N-(2-hydroxyethyl)carbamate (1.5 equivalents) in a degassed solvent (e.g., DMF/water mixture).

-

Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in degassed water.

-

Reaction Initiation: Add the catalyst solution to the polymer solution and stir at room temperature. The reaction is typically complete within 12-24 hours.

-

Purification: Purify the grafted polymer by dialysis against a suitable solvent (e.g., deionized water or DMF) to remove unreacted small molecules and the copper catalyst. Lyophilize the purified polymer to obtain the final product.

Method 2: Isocyanate-Hydroxyl Coupling

This classic method relies on the highly efficient reaction between an isocyanate group and a hydroxyl group to form a stable carbamate linkage.[1] The strategy involves synthesizing an isocyanate derivative of Phenyl N-(2-hydroxyethyl)carbamate to react with a hydroxyl-bearing polymer.

Protocol 2.1: Synthesis of Phenyl N-(2-isocyanatoethyl)carbamate

-

Phosgenation (Caution: Phosgene is highly toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures): Dissolve Phenyl N-(2-aminoethyl)carbamate hydrochloride (synthesized from ethylenediamine and phenyl chloroformate) in an inert, high-boiling solvent (e.g., o-dichlorobenzene).

-

Reaction: Bubble phosgene gas through the heated solution (e.g., 120-140°C) until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine hydrochloride peak and the appearance of the isocyanate peak at ~2270 cm⁻¹).

-

Purification: Purge the reaction mixture with dry nitrogen to remove excess phosgene. The isocyanate product can be purified by vacuum distillation.

Protocol 2.2: Grafting onto a Hydroxyl-Containing Polymer

-

Dissolution: Dissolve the hydroxyl-containing polymer (1 equivalent of hydroxyl groups) in an anhydrous aprotic solvent (e.g., dry THF or DMF).

-

Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

-

Isocyanate Addition: Slowly add the synthesized Phenyl N-(2-isocyanatoethyl)carbamate (1.2 equivalents) to the polymer solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) for 6-24 hours.

-

Purification: Precipitate the functionalized polymer in a non-solvent (e.g., hexane or diethyl ether), filter, and dry under vacuum.

II. "Grafting from" Methodology

The "grafting from" approach is ideal for creating high-density polymer grafts on a surface or another polymer backbone.[4] Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful controlled radical polymerization technique for this purpose.[8][9]

Workflow Overview:

Figure 2: General workflow for the "grafting from" approach using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Protocol 3.1: Synthesis and Immobilization of a Carbamate-Functionalized ATRP Initiator

-

Initiator Synthesis: React Phenyl N-(2-hydroxyethyl)carbamate with 2-bromoisobutyryl bromide in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM) at 0°C to room temperature to synthesize the carbamate-functionalized ATRP initiator. Purify by column chromatography.

-

Substrate Preparation: Prepare the substrate (e.g., silicon wafer, glass slide, or another polymer film) by cleaning and creating reactive sites (e.g., hydroxyl groups via piranha solution treatment or oxygen plasma).

-

Immobilization: React the prepared substrate with the carbamate-functionalized ATRP initiator. For hydroxylated surfaces, this can be done by reacting with the initiator's acid bromide in the presence of a base.

Protocol 3.2: Surface-Initiated ATRP (SI-ATRP)

-

Reaction Setup: Place the initiator-functionalized substrate in a Schlenk flask. Add the monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., a mixture of methanol and water).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: Under an inert atmosphere, add the copper(I) catalyst (e.g., Cu(I)Br) to initiate the polymerization.

-

Polymerization: Allow the reaction to proceed at room temperature for the desired time to achieve the target polymer brush thickness.

-

Termination and Purification: Stop the polymerization by exposing the reaction mixture to air. Thoroughly wash the substrate with the polymerization solvent and other solvents (e.g., ethanol, water) to remove any non-grafted polymer and catalyst. Dry the substrate under a stream of nitrogen.

III. "Grafting through" Methodology

The "grafting through" or macromonomer technique involves the synthesis of a monomer containing the desired functional group, followed by its polymerization or copolymerization.

Workflow Overview:

Figure 3: General workflow for the "grafting through" approach, involving the synthesis and subsequent polymerization of a functionalized monomer.

Protocol 4.1: Synthesis of a Carbamate-Functionalized Methacrylate Monomer

-

Dissolution: Dissolve Phenyl N-(2-hydroxyethyl)carbamate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask under nitrogen.

-

Cooling: Cool the solution to 0°C.

-

Acylation: Add methacryloyl chloride (1.2 equivalents) dropwise.

-

Reaction: Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude monomer can be further purified by column chromatography.

Protocol 4.2: RAFT Polymerization of the Carbamate-Functionalized Monomer

-

Reaction Setup: In a vial, combine the synthesized carbamate-functionalized monomer, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN). A co-monomer can also be added at this stage if a copolymer is desired.

-

Solvent Addition and Degassing: Add a suitable solvent (e.g., dioxane or DMF) and degas the solution by purging with nitrogen for 30 minutes.

-

Polymerization: Place the sealed vial in a preheated oil bath at the appropriate temperature (e.g., 70°C) and allow the polymerization to proceed for the desired time.

-

Termination and Purification: Stop the reaction by cooling the vial in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

Characterization of Grafted Polymers

Successful grafting must be confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of characteristic peaks from both the polymer backbone and the grafted Phenyl N-(2-hydroxyethyl)carbamate. The ratio of integrals can be used to estimate the grafting density.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of the carbamate (e.g., N-H and C=O stretching vibrations) and the polymer backbone.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight and molecular weight distribution of the polymers. An increase in molecular weight after the grafting reaction is a strong indication of successful functionalization.

-

For Surface-Grafted Polymers:

-

Ellipsometry: Measures the thickness of the grafted polymer layer.

-

Atomic Force Microscopy (AFM): Provides information on the surface topography and morphology.

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of elements specific to the grafted carbamate moiety.

-

Data Summary Table

| Grafting Strategy | Method | Key Advantages | Key Disadvantages | Typical Polymer Backbones |

| "Grafting to" | CuAAC Click Chemistry | High specificity, mild reaction conditions, high yield, biocompatible.[5][7] | Requires pre-functionalization of both polymer and carbamate. | Polystyrene, Poly(ethylene glycol), Polyacrylates, Polysaccharides. |

| Isocyanate-Hydroxyl | High reaction efficiency, forms stable carbamate linkage.[1] | Isocyanates are moisture-sensitive and can be toxic. | Poly(vinyl alcohol), Poly(2-hydroxyethyl methacrylate), Cellulose. | |

| "Grafting from" | SI-ATRP | High grafting density, precise control over polymer chain length.[8][9] | Multi-step process, potential for catalyst contamination. | Surfaces (Silicon, Glass), Polymer Films. |

| "Grafting through" | RAFT Polymerization | Direct incorporation of functionality, good control over polymer architecture. | Requires synthesis and purification of a custom monomer. | Polyacrylates, Polymethacrylates, Polystyrenics. |

Conclusion

The methodologies outlined in these application notes provide a robust toolkit for the covalent attachment of Phenyl N-(2-hydroxyethyl)carbamate to a diverse range of polymer backbones. The choice of the optimal strategy—be it "grafting to," "grafting from," or "grafting through"—will depend on the specific requirements of the final application, including the desired polymer architecture, grafting density, and the nature of the starting materials. By carefully considering the principles and protocols detailed herein, researchers can effectively design and synthesize novel functional polymers for advanced applications in the biomedical and pharmaceutical fields.

References

- U.S. Patent 6,228,953 B1, "Process for the preparation of carbamate functional polymers," issued May 8, 2001.

-

G. G. Hedir, M. I. Gibson, et al., "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior," Chemical Reviews, 2024. [Link]

-

Z. Bao, et al., "Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability," Journal of the American Chemical Society, 2024. [Link]

-

L. Lutz, et al., "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers," ChemRxiv, 2023. [Link]

-

D. J. Darensbourg, "Post-polymerization functionalization of aliphatic polycarbonates using click chemistry," Polymer Chemistry, 2024. [Link]

- U.S. Patent 5,552,497 A, "Method of preparing carbamate-functional polymer," issued September 3, 1996.

-

W. H. Binder, R. Sachsenhofer, "'Click' Chemistry in Polymer and Material Science: An Update," Molecules, 2008. [Link]

-

A. D. Nur, et al., "Controlled radical polymerization of methacrylic acid initiated by diethyldithio-carbamate-mediated iniferter," ResearchGate, 2013. [Link]

-

A. M. El-Sawy, et al., "Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacrylate Dental Adhesives," Polymers, 2022. [Link]

-

X. Qian, "The Use of Click Chemistry in Polymer Synthesis and Modifications," Darcy & Roy Press, 2024. [Link]

-

G. G. Hedir, M. I. Gibson, et al., "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior," Chemical Reviews, 2024. [Link]

-

J. L. Hedrick, et al., "Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes," Macromolecules, 2019. [Link]

-

J. A. Johnson, et al., "Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP," Biomacromolecules, 2014. [Link]

-

Y. Wang, et al., "Surface functionalization of biomaterials by radical polymerization," Materials Science and Engineering: C, 2017. [Link]

-

L. Lutz, et al., "Informational Polymers with Precise Carbamate Sequences," Polymers, 2019. [Link]

-

D. H. Thompson, et al., "Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”," Biomacromolecules, 2014. [Link]

-

A. F. Abdel-Magid, et al., "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study," ACS Omega, 2018. [Link]

-

Y. Wang, et al., "Immobilization of Enzymes by Polymeric Materials," Polymers, 2021. [Link]

-

L. Lutz, et al., "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers," ChemRxiv, 2023. [Link]

-

J. F. R. A. Martins, et al., "A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting," Processes, 2021. [Link]

-

L. Yin, et al., "Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers," Polymer Chemistry, 2017. [Link]

- European Patent EP2527314A1, "Process for preparation of phenyl carbamate deriv

- Chinese Patent CN104910050A, "Preparation method for N-hydroxyl-N-2-methyl phenyl carbam

-

S. K. Shukla, et al., "Polymer Grafting and its chemical reactions," Frontiers in Chemical Engineering, 2022. [Link]

-

Y. Cui, et al., "First Double Hydrophilic Graft Copolymer Bearing Poly(2-hydroxylethyl acrylate) Backbone Synthesized by Sequential RAFT Polymerization and SET-LRP," Polymer Chemistry, 2016. [Link]

-

Y. Cui, et al., "First double hydrophilic graft copolymer bearing a poly(2-hydroxylethyl acrylate) backbone synthesized by sequential RAFT polymerization and SET-LRP," Polymer Chemistry, 2016. [Link]

-

R. R. Naik, et al., "Poly(2-hydroxyethyl methacrylate) for enzyme immobilization: impact on activity and stability of horseradish peroxidase," Biomacromolecules, 2011. [Link]

-

G. Bayramoglu, et al., "Covalent immobilization of lipase onto hydrophobic group incorporated poly(2-hydroxyethyl methacrylate) based hydrophilic membrane matrix," Journal of Food Engineering, 2002. [Link]

-

M. S. Shoichet, et al., "Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber," Biomacromolecules, 2001. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacrylate Dental Adhesives [mdpi.com]

- 3. psecommunity.org [psecommunity.org]

- 4. Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drpress.org [drpress.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cityu.edu.hk [cityu.edu.hk]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Phenyl N-(2-hydroxyethyl)carbamate Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Phenyl N-(2-hydroxyethyl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the chemical principles behind each step, empowering you to optimize your reaction for maximum yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for Phenyl N-(2-hydroxyethyl)carbamate.

Q1: What is the most common and effective laboratory method for synthesizing Phenyl N-(2-hydroxyethyl)carbamate?

The most widely employed and reliable method is the reaction of ethanolamine with phenyl chloroformate . This reaction is an N-acylation where the highly nucleophilic primary amine of ethanolamine attacks the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base, such as triethylamine (TEA), is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Q2: Why is using phenyl chloroformate generally preferred over reacting ethanolamine with phenyl isocyanate?

While isocyanates are common reagents for carbamate synthesis, they present a significant challenge with substrates like ethanolamine.[2] Ethanolamine possesses two nucleophilic sites: the primary amine and the primary hydroxyl group. The amine is significantly more nucleophilic and will react preferentially. However, isocyanates are highly reactive and can also react with the hydroxyl group, especially under conditions that might be used to drive the primary reaction to completion (e.g., elevated temperatures). This can lead to the formation of undesired O-carbamoylated byproducts. Phenyl chloroformate offers better chemoselectivity for the amine under controlled, low-temperature conditions.[1]

Q3: What are the primary competing side reactions that lower the yield of the desired product?

There are two main side reactions to be aware of:

-

Intramolecular Cyclization: The newly formed Phenyl N-(2-hydroxyethyl)carbamate can undergo an intramolecular attack where the hydroxyl group's oxygen attacks the carbamate carbonyl carbon. This process, often promoted by base or heat, results in the formation of a stable, five-membered ring, 2-oxazolidinone , and phenol as a byproduct.[3] This is often the most significant yield-reducing pathway.

-

Dimerization/Urea Formation: If any portion of the phenyl chloroformate degrades or reacts with moisture to form phosgene-like intermediates, or if there is an in-situ formation of an isocyanate, it can react with the already-formed product or another molecule of ethanolamine to produce urea-type impurities.[4][5]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Product Formation with Starting Material Remaining

Observation: TLC or LC-MS analysis shows a significant amount of unreacted ethanolamine and/or phenyl chloroformate after the expected reaction time.

| Possible Cause | Scientific Rationale & Recommended Solution |

| Poor Reagent Quality | Phenyl chloroformate is highly sensitive to moisture and can decompose upon storage, producing phenol and HCl.[6] This reduces the amount of active electrophile available for the reaction. Solution: Always use a fresh bottle of phenyl chloroformate or purify older stock by distillation under reduced pressure. Ensure your ethanolamine and solvent are anhydrous. |

| Inadequate Temperature Control | While the reaction proceeds at room temperature, the initial addition of phenyl chloroformate is highly exothermic. A rapid temperature increase can accelerate side reactions. Solution: Perform the dropwise addition of phenyl chloroformate at a reduced temperature (0-5 °C) using an ice bath to maintain control over the reaction rate and selectivity.[1] |

| Insufficient Base | Triethylamine (or another tertiary amine base) is crucial for scavenging the HCl produced. Without it, the HCl will protonate the ethanolamine, converting the nucleophilic amine into a non-nucleophilic ammonium salt, effectively stopping the reaction. Solution: Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine. Ensure the base is added to the ethanolamine solution before the addition of phenyl chloroformate. |

Issue 2: Significant Byproduct Formation (Multiple Spots on TLC/NMR)

Observation: The reaction mixture shows the desired product along with one or more significant impurity spots, leading to low isolated yield.

Caption: Troubleshooting logic for byproduct formation.

The balance between the desired N-acylation and the intramolecular cyclization is the critical factor for achieving a high yield.

Caption: Desired reaction pathway versus the main side reaction.

Solutions to Minimize 2-Oxazolidinone Formation:

-

Temperature is Key: After the initial addition at 0-5 °C, allow the reaction to stir at room temperature. Avoid heating the reaction mixture.[1]

-

Base Stoichiometry: Using a large excess of base can promote the deprotonation of the hydroxyl group, facilitating the cyclization. Use of 1.1-1.2 equivalents of TEA is sufficient.

-

Work-up Promptly: Once the reaction is complete (as monitored by TLC), proceed immediately to the work-up. Quenching the reaction with water or a dilute acid wash will neutralize the base and halt the cyclization pathway.

Issue 3: Difficulties with Product Isolation and Purification

Observation: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation and low recovery.

Caption: Recommended workflow for product work-up and purification.

Recommended Solutions:

-

Aqueous Work-up: A thorough aqueous work-up is essential. A wash with dilute acid (e.g., 1N HCl) removes the triethylamine hydrochloride salt and any unreacted ethanolamine. A subsequent wash with a mild base (e.g., 5% NaHCO₃ solution) is critical for removing the phenol byproduct from the cyclization side reaction, which can otherwise co-elute with your product.

-

Recrystallization: The product is a solid at room temperature (m.p. 78-79 °C).[7] Recrystallization is the preferred method for purification as it is more scalable and cost-effective than chromatography. A common solvent system for similar carbamates is a mixture of a non-polar solvent and a polar solvent, such as heptane/isopropanol or toluene.[1]

-

Column Chromatography: If recrystallization fails, use silica gel chromatography. The product is moderately polar. A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation from less polar impurities (like diphenyl carbonate) and more polar impurities (like urea byproducts).

Part 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to maximize yield and purity.

1. Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add ethanolamine (1.0 eq).

-

Dissolve the ethanolamine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, approx. 0.5 M concentration).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the flask to 0-5 °C using an ice-water bath.

2. Reaction Execution:

-

Dissolve phenyl chloroformate (1.05 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

-

Add the phenyl chloroformate solution dropwise to the stirred ethanolamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-4 hours, monitoring the reaction progress by TLC (stain with potassium permanganate).

3. Work-up and Purification:

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene or isopropanol/heptane).

Part 4: References

-

A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). PubMed. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

-

Kuchar, M., et al. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC - NIH. [Link]

-

Results of the reaction of diphenyl carbonate with 1 equiv. of.... (n.d.). ResearchGate. [Link]

-

Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. (2013). ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

-

Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2013). ResearchGate. [Link]

-

Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015). Google Patents.

-

Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. (2015). PubMed. [Link]

-

Process for preparation of phenyl carbamate derivatives. (2012). Google Patents.

-

Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. (2023). MDPI. [Link]

-

ICSC 1007 - PHENYL CHLOROFORMATE. (n.d.). Inchem.org. [Link]

-

Scheme 2. Carbamate Formation and Side Reactions. (n.d.). ResearchGate. [Link]